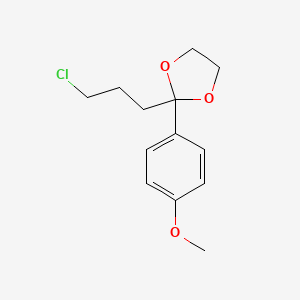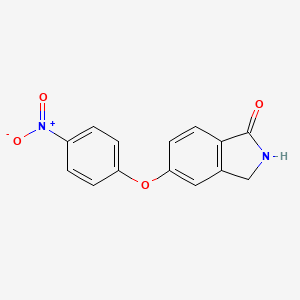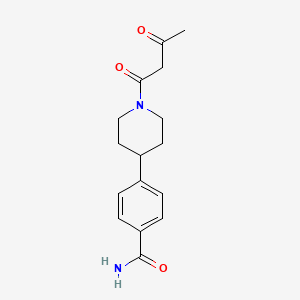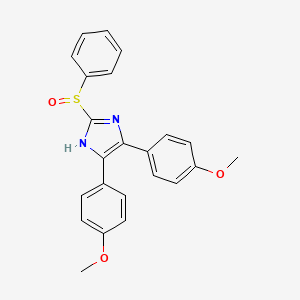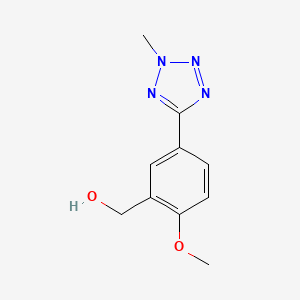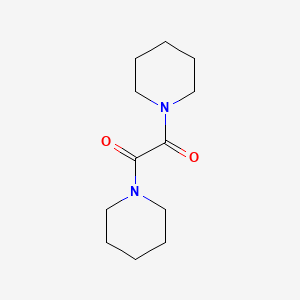
Oxalyl-bis-piperidine
Descripción general
Descripción
Oxalyl-bis-piperidine is an organic compound with the molecular formula C12H24N2O2 It is characterized by the presence of two piperidine rings attached to a central ethanedione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxalyl-bis-piperidine can be synthesized through the reaction of piperidine with ethanedione under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Oxalyl-bis-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanedione group to corresponding alcohols.
Substitution: The piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Oxalyl-bis-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Oxalyl-bis-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
1,2-Dipiperidinoethane: Similar in structure but lacks the ethanedione group.
1,2-Diphenyl-1,2-ethanedione: Contains phenyl groups instead of piperidine rings
Uniqueness: Oxalyl-bis-piperidine is unique due to the presence of both piperidine rings and the ethanedione group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,2-di(piperidin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C12H20N2O2/c15-11(13-7-3-1-4-8-13)12(16)14-9-5-2-6-10-14/h1-10H2 |
Clave InChI |
KROFNGFBPNIDDP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C(=O)N2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
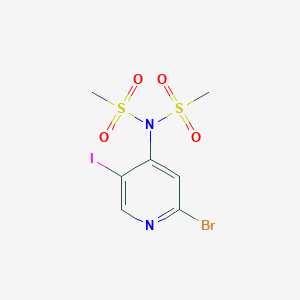
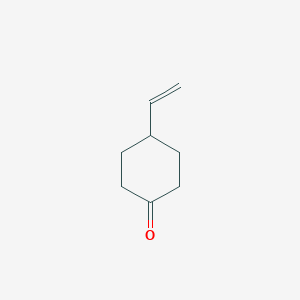
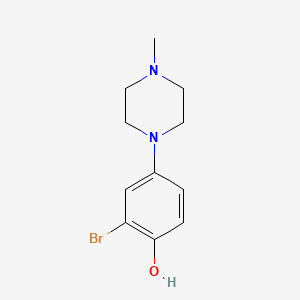
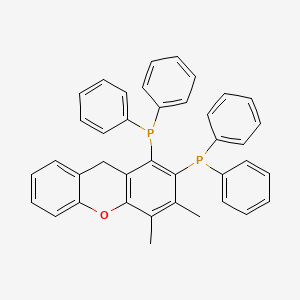
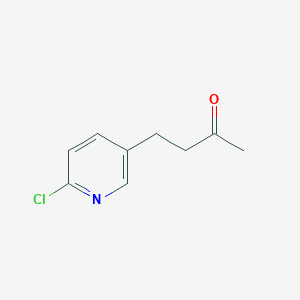
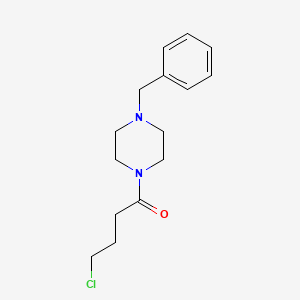
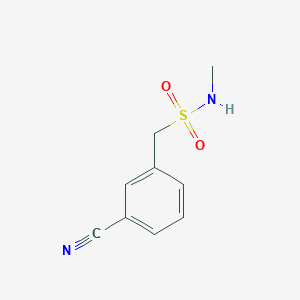
![[1-(1,1-Diphenylmethyl)azetidin-3-ylmethyl]dimethylamine](/img/structure/B8541582.png)
![2-cyclobutyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B8541585.png)
